N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide -

N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide

Catalog Number: EVT-4520645
CAS Number:
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methylnicotinamide

  • Compound Description: 4-Methylnicotinamide is an endogenous compound and a metabolite of nicotinamide, which is a form of vitamin B3. It serves as a methyl group acceptor for the enzyme nicotinamide N-methyltransferase (NNMT). [] This compound has been investigated in fluorometric assays for its role as a substrate for rat brain N-methyltransferase. []

2. 1,4-Dimethylnicotinamide* Compound Description: 1,4-Dimethylnicotinamide is the product formed when 4-methylnicotinamide acts as a methyl acceptor for the enzyme N-methyltransferase. [] This compound reacts with 4-methoxybenzaldehyde to enable fluorometric detection in enzymatic assays. [] * Relevance: 1,4-Dimethylnicotinamide is structurally analogous to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide with the key difference being the presence of two methyl groups on the amide nitrogen instead of a cyclopropyl and a 3-ethoxybenzyl group.

3. N-Cyclopropyl-3-hydroxy-4-methoxybenzamide* Compound Description: This compound's crystal structure, determined at 170 K, revealed a monoclinic crystal system belonging to the P21/n space group. []* Relevance: While sharing the N-cyclopropyl amide moiety with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, this compound differs in its aromatic ring system. The presence of a benzamide core instead of a methylnicotinamide core highlights a structural variation within this set of related compounds.

5. C-Cyclopropyl-N-Methylnitrone * Compound Description: This compound was the subject of a theoretical study investigating its reactivity in [3+2] cycloaddition reactions with styrene. [] The study employed molecular electron density theory (MEDT) to analyze the reaction mechanism and predict the formation of four stereo- and regioisomeric products. []* Relevance: Although this compound lacks a full amide linkage, the presence of the N-cyclopropyl group and its participation in cycloaddition reactions makes it structurally interesting compared to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, particularly regarding potential reactivity at the cyclopropyl group.

6. N-Cyclopropyl-N-methylaniline* Compound Description: This compound was investigated as a single electron transfer (SET) probe, with a focus on the rate of cyclopropane ring opening in its radical cation form. [] The study revealed a slow rate constant for ring opening, attributed to resonance stabilization in the ring-closed radical cation. []* Relevance: This compound presents a direct structural comparison point for the N-cyclopropyl-N-aryl amide moiety in N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The study's focus on the reactivity of the cyclopropyl group under SET conditions offers insights into the potential behavior of the target compound in similar environments.

7. 1'-Methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline] and 6'-Chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline]* Compound Description: These compounds were designed to investigate the stereoelectronic requirements for cyclopropane ring opening in SET reactions. []* Relevance: Both compounds feature a spiro cyclopropyl group fused to a quinoline ring system, offering a distinct structural comparison to the N-cyclopropyl group linked to a pyridine ring in N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. Their use in studying SET-induced ring opening provides valuable context for understanding the potential reactivity of the cyclopropyl group in the target compound.

8. 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline* Compound Description: This compound was synthesized to evaluate the impact of a radical-stabilizing phenyl substituent on the cyclopropane ring opening rate in SET reactions. []* Relevance: This compound highlights the influence of substituents on the cyclopropyl group's reactivity, a factor potentially relevant to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The presence of the phenyl group on the cyclopropane ring in this compound encourages consideration of how the electronic and steric properties of substituents on the cyclopropyl unit might influence the target compound's behavior.

11. 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide and its derivatives* Compound Description: These indole-pyrimidine derivatives were investigated for their antifungal activity using multidimensional quantitative structure-activity relationship (MD-QSAR) studies. []* Relevance: These compounds, specifically focusing on the N-cyclopropyl carboxamide portion, share a significant structural similarity with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The presence of an indole ring system instead of a pyridine ring in these derivatives highlights the potential for exploring various heterocyclic frameworks while retaining the core N-cyclopropyl amide functionality.

12. N-(4-((7-Chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines* Compound Description: These compounds were synthesized and evaluated for their amyloid beta (Aβ) aggregation inhibitory activity, a potential therapeutic target for Alzheimer's disease. [] * Relevance: This group of compounds, specifically the N-(3-ethoxybenzyl)amine portion, exhibits a direct structural similarity to a portion of N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. While these compounds lack the N-cyclopropyl amide core, the shared 3-ethoxybenzyl group suggests the possibility of investigating the influence of this substituent on different biological targets and exploring its potential contribution to activity.

13. 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide * Compound Description: The crystal structure of this compound was determined at 273 K, revealing a triclinic crystal system with a P1̅ space group. []* Relevance: This compound shares the N-cyclopropyl sulfonamide motif with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The key difference lies in the replacement of the nicotinamide moiety with a difluorobenzenesulfonyl group. This variation highlights the potential for exploring different sulfonamide derivatives and their structural and electronic effects.

14. 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide derivatives* Compound Description: A novel one-step synthesis method was developed for preparing these derivatives, involving the reaction of a pyrazole core with an amine or its salt. []* Relevance: These compounds, particularly their core pyrazole-4-carboxamide structure, offer a point of comparison with the nicotinamide core in N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The presence of fluorine atoms and the variation in the heterocyclic core provide insights into potential modifications and their effects on the physicochemical properties of the compounds.

15. 2-Cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and related compounds* Compound Description: These compounds are inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. []* Relevance: These compounds are structurally related to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide through the presence of the N-cyclopropyl amide moiety. Notably, these DHODH inhibitors feature a propenamide linker and a trifluoromethylphenyl substituent, highlighting alternative structural motifs and their potential impact on biological activity.

18. Cyclopropyl-N-{2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide* Compound Description: This compound is used in the treatment of psoriasis or psoriatic arthritis, either alone or in combination with other active agents. []* Relevance: This compound, although lacking the nicotinamide core, shares the N-cyclopropyl carboxamide moiety with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. This shared substructure highlights the potential for exploring the effects of varying the aromatic ring systems and substituents while retaining the N-cyclopropyl carboxamide group.

19. N-Cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione * Compound Description: This compound was synthesized under microwave irradiation and its crystal structure was determined using X-ray diffraction analysis. []* Relevance: While sharing the N-cyclopropyl group with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, this compound features a decahydroacridine-1,8-dione core, demonstrating a structural departure from the nicotinamide core of the target compound.

20. N-Cyclopropyl-2-chlorophenoxyethylamine (Lilly 51641)* Compound Description: Lilly 51641 was an experimental monoamine oxidase (MAO) inhibitor investigated for its metabolic fate in rats and humans. []* Relevance: This compound shares the N-cyclopropyl ethylamine substructure with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The inclusion of a chlorophenoxy substituent in Lilly 51641 emphasizes the potential for exploring diverse aromatic and heteroaromatic substitutions on the ethyl amine nitrogen.

21. N-Methyl-4-pyridone-3-carboxamide (4PY) and N-methylnicotinamide (NMN)* Compound Description: NMN and 4PY are urinary and plasma biomarkers of peroxisome proliferation in rats. They are end products of the tryptophan-nicotinamide adenine dinucleotide (NAD+) pathway. []* Relevance: NMN is structurally related to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide through its nicotinamide core. The presence of a methyl group on the pyridine nitrogen in NMN compared to the cyclopropyl and 3-ethoxybenzyl groups in the target compound highlights potential areas for structural modification and the exploration of structure-activity relationships.

22. 2-Amino-4-cyclopropyl-(pyrimidine and 1,3,5-triazine) derivatives* Compound Description: These compounds are useful as synthetic intermediates in the production of N-(cyclopropyl-triazinyl and -pyrimidinyl)-N'-(arylsulfonyl)urea derivatives, which exhibit herbicidal activity. []* Relevance: While not containing a complete amide functionality, these derivatives share the 4-cyclopropyl pyrimidine/triazine structural motif with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. This structural similarity suggests a potential pathway for synthesizing related compounds with variations in the aromatic core while maintaining the cyclopropyl substituent.

23. 1-Cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid * Compound Description: The crystal structure of this compound was analyzed, revealing a monoclinic system and P21/n space group. []* Relevance: This compound, while possessing a quinoline rather than a pyridine ring, presents a structural analog to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, particularly considering the 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro core. This comparison suggests the possibility of exploring different halogen substitutions and their influence on the physicochemical properties of the compounds.

24. meta-Diamide compounds containing a cyclopropyl group* Compound Description: A series of these compounds were synthesized and tested for insecticidal activity against Plutella xylostella and Chilo suppressalis. [] * Relevance: While the core structure differs, the incorporation of a cyclopropyl group into meta-diamide compounds for insecticidal activity provides a valuable point of comparison for N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. This highlights the potential for investigating the target compound and its derivatives for similar biological activities, considering the presence of the cyclopropyl group.

25. N-(5-Cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines* Compound Description: These compounds were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors. [] They exhibited potent inhibitory activity against A549 cell proliferation, migration, and invasion. []* Relevance: These compounds share the N-cyclopropyl pyrazole substructure with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, highlighting the versatility of this motif in medicinal chemistry. The presence of a quinazoline ring system instead of a pyridine ring, along with their potent PAK4 inhibitory activity, provides valuable insights for further structural modifications and exploration of different biological targets.

26. (S)-2-Amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopro pyl)butanamide (IcatC)* Compound Description: IcatC is a cell-permeable and potent inhibitor of human and rodent CatC (Cathepsin C). [] IcatC is retained in the bone marrow and reaches sufficient tissue levels for CatC inhibition. [] IcatC exhibited statistically significant anti-arthritic activity. []* Relevance: Although lacking the nicotinamide core, IcatC is structurally related to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide through the presence of the N-cyclopropyl amide moiety. The inclusion of a nitrile group, a sulfonyl linker, and a biphenyl group in IcatC highlights the structural diversity possible within this class of compounds and their potential for different biological activities.

27. 5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)* Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator that induces relaxation in various tissues, including the pulmonary artery and corpus cavernosum. [, ] It has been studied for its potential in treating erectile dysfunction and pulmonary hypertension. [, ]* Relevance: Although lacking the nicotinamide core, BAY 41-2272 is structurally related to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide through the presence of the cyclopropyl group attached to an aromatic ring. The different pharmacological activities of BAY 41-2272, primarily related to its sGC stimulatory effects, suggest the possibility of exploring different biological targets for the target compound and its derivatives.

28. 5-Amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ACA)* Compound Description: ACA acts as a good adsorption inhibitor for the corrosion of mild steel in H3PO4 solutions. [] The adsorption of ACA on the mild steel surface was found to be spontaneous. []* Relevance: While possessing a quinoline rather than a pyridine ring, ACA shares the cyclopropyl group attached to an aromatic ring with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. This structural similarity, despite the distinct applications in corrosion inhibition, suggests the potential for investigating the target compound's interactions with metal surfaces and exploring its potential in materials science applications.

29. 3-(1H-Benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin* Compound Description: The crystal structure of this compound, crystallized with dimethylsulfoxide, was determined using X-ray diffraction. []* Relevance: This compound shares the 1-cyclopropyl-6-fluoro-1,4-dihydroquinoline core with N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide. The key difference is the presence of a benzimidazole substituent at the 3-position of the quinoline ring instead of a carboxamide group in the target compound. This structural variation highlights the potential for exploring different heterocyclic substituents and their impact on the compound's properties.

30. 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid (1)* Compound Description: Compound 1 is a potent inhibitor of bacterial DNA gyrase and exhibits inhibitory activity against mammalian topoisomerase II (topo II). []* Relevance: While structurally distinct, compound 1 is related to N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide through its membership in the fluoroquinolone class of antibiotics. The presence of a cyclopropyl group at the 1-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position of the quinoline ring in compound 1 highlights common structural features within this class of compounds and their potential for biological activity.

31. (S)-Cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)* Compound Description: Compound 35b is a potent and selective JNK3 inhibitor with neuroprotective effects against amyloid β-induced neurotoxicity in primary rat neurons. []* Relevance: While structurally distinct, compound 35b, like N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide, contains a cyclopropyl group. This shared structural feature, despite the different biological activities and targets, highlights the versatility of the cyclopropyl group in medicinal chemistry and its potential to contribute to a range of pharmacological profiles.

Properties

Product Name

N-cyclopropyl-N-(3-ethoxybenzyl)-4-methylnicotinamide

IUPAC Name

N-cyclopropyl-N-[(3-ethoxyphenyl)methyl]-4-methylpyridine-3-carboxamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-3-23-17-6-4-5-15(11-17)13-21(16-7-8-16)19(22)18-12-20-10-9-14(18)2/h4-6,9-12,16H,3,7-8,13H2,1-2H3

InChI Key

GHKIGHFUCVXPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)C3=C(C=CN=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.